![molecular formula C13H9N B1222042 苯并[f]喹啉 CAS No. 85-02-9](/img/structure/B1222042.png)

苯并[f]喹啉

描述

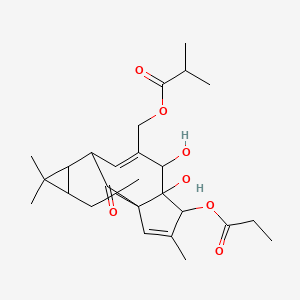

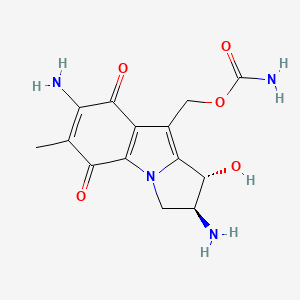

Benzo[f]quinoline, also known as β-Naphthoquinoline or 1-Azaphenanthrene, is a nitrogen-based heterocyclic aromatic compound . It has a molecular formula of C13H9N .

Synthesis Analysis

Benzo[f]quinoline and its derivatives can be synthesized through various methods. Traditional and green synthetic approaches include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . A study also reported the synthesis of Benzo[f]quinolinium derivatives through a direct and facile procedure involving quaternization followed by a cycloaddition reaction .

Molecular Structure Analysis

The molecular weight of Benzo[f]quinoline is 179.2173 . It consists of a benzene ring fused with a pyridine ring .

Chemical Reactions Analysis

Benzo[f]quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It neutralizes acids in exothermic reactions to form salts plus water .

Physical and Chemical Properties Analysis

Benzo[f]quinoline is characterized by yellow crystals or white powder . It is sensitive to prolonged exposure to air and is insoluble in water . Its boiling point is around 623.2 K at 0.961 bar .

科学研究应用

抗癌活性

苯并[h]喹啉因其潜在的抗癌特性而受到研究。Yadav 等人 (2016) 进行的一项研究发现,某些芳基化苯并[h]喹啉对各种人类癌细胞系表现出细胞毒性,包括皮肤癌、肺癌、乳腺癌和结肠癌。这些化合物诱导氧化应激介导的 DNA 损伤,表明它们可用作抗癌剂 (Yadav 等,2016)。

Jafari 等人 (2019) 合成了苯并和四氢苯并-[h]喹啉衍生物,发现它们对各种人类癌细胞系表现出细胞毒性,并与 DNA 发生显着相互作用,因此充当潜在的 DNA 插层抗肿瘤剂 (Jafari 等,2019)。

Haiba 等人 (2019) 报道了新型苯并[h]色烯和苯并[h]喹啉衍生物的合成,显示出对 HepG-2 和 MCF-7 人癌细胞系具有显着的细胞毒活性 (Haiba 等,2019)。

抗菌活性

Antoci 等人 (2021) 设计并合成了新型苯并[f]喹啉衍生物,这些衍生物表现出显着的抗菌和抗真菌活性,特别是对白色念珠菌和金黄色葡萄球菌 (Antoci 等,2021)。

神经保护和抗惊厥作用

NBQX,喹喔啉二酮拮抗剂的类似物,与苯并[f]喹啉相关,被发现是谷氨酸受体 quisqualate 亚型的有效且选择性抑制剂,并表现出对全球性缺血的保护作用。即使在缺血性损伤后两小时施用,它也显示出疗效 (Sheardown 等,1990)。

GYKI 52466 和 NBQX,也与苯并[f]喹啉相关,在反射性癫痫的动物模型中显示出抗惊厥作用,表明非 NMDA 拮抗剂在癫痫治疗中的潜在作用 (Smith、Dürmüller & Meldrum,1991)。

缓蚀作用

化合物苯并[f]喹啉已被研究其对酸性溶液中锌和锌合金腐蚀的影响。Abdel-all 等人 (1992) 发现,在某些浓度下,苯并[f]喹啉充当腐蚀抑制剂,主要表现为阳极抑制作用 (Abdel-all、Ahmed & Hassan,1992)。

环境影响

苯并[f]喹啉和苯并[h]喹啉的代谢和环境影响已得到研究。LaVoie 等人 (1983) 研究了这些化合物在大鼠肝匀浆中的代谢,鉴定出各种代谢物。他们观察到两种化合物之间 N-氧化物的形成存在差异,这对于了解它们的环境影响和毒性具有重要意义 (LaVoie、Adams & Hoffmann,1983)。

安全和危害

未来方向

Benzo[f]quinoline and its derivatives have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Future research may focus on the development of more sustainable chemical processes and the exploration of the drug-likeness of the Benzo[f]quinoline derivatives .

作用机制

Target of Action

Benzo[f]quinoline, also known as 5,6-BENZOQUINOLINE, has been found to interact with several targets. The primary targets include ATP synthase and Topoisomerase II (TOPO II) . ATP synthase is an enzyme that creates the energy storage molecule adenosine triphosphate (ATP), while TOPO II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand .

Mode of Action

Benzo[f]quinoline derivatives, specifically benzo[f]quinolinium salts (BQS), interact with their targets in a complex manner . They fit well in a complex with ATP synthase and TOPO II . By interacting with these enzymes, they can potentially influence the energy production and DNA replication processes within cells .

Biochemical Pathways

Given its interaction with atp synthase and topo ii, it is likely that it affects energy production and dna replication pathways

Pharmacokinetics

In silico studies suggest that bqs salts, a type of benzo[f]quinoline derivative, have excellent drug-like properties, including a low toxicity profile . This suggests that they may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of Benzo[f]quinoline’s action is primarily seen in its antimicrobial and antifungal activities . BQS salts have shown excellent quasi-nonselective antifungal activity against the fungus Candida albicans and very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus . .

Action Environment

The action of Benzo[f]quinoline can be influenced by environmental factors. For instance, protonation has been found to enhance the fluorescence of quinolines . This suggests that the acidity of the environment could potentially influence the action, efficacy, and stability of Benzo[f]quinoline.

生化分析

Biochemical Properties

Benzo[f]quinoline plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cyclin-dependent kinase 5 (CDK-5). Benzo[f]quinoline derivatives have shown strong binding affinity towards CDK-5, which is crucial for regulating cell cycle progression and neuronal functions . The interaction between benzo[f]quinoline and CDK-5 involves molecular docking, where the compound fits into the enzyme’s active site, inhibiting its activity. This inhibition can lead to the modulation of cell cycle and neuronal processes.

Cellular Effects

Benzo[f]quinoline has significant effects on various types of cells and cellular processes. In cancer cells, such as HCT116 and MCF7 cell lines, benzo[f]quinoline derivatives have demonstrated antiproliferative properties . These compounds can induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth. Additionally, benzo[f]quinoline influences cell signaling pathways, including those involved in gene expression and cellular metabolism. By modulating these pathways, benzo[f]quinoline can alter the expression of genes related to cell proliferation, apoptosis, and metabolic processes.

Molecular Mechanism

The molecular mechanism of benzo[f]quinoline involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. For instance, benzo[f]quinoline derivatives can bind to the active site of CDK-5, inhibiting its enzymatic activity . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. Additionally, benzo[f]quinoline can interact with other proteins and enzymes, leading to enzyme inhibition or activation, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzo[f]quinoline can change over time. The stability and degradation of benzo[f]quinoline are critical factors that influence its long-term effects on cellular function. Studies have shown that benzo[f]quinoline derivatives maintain their stability under specific conditions, allowing for sustained biological activity . Prolonged exposure to benzo[f]quinoline can lead to gradual degradation, which may affect its efficacy. Long-term studies in vitro and in vivo have demonstrated that benzo[f]quinoline can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of benzo[f]quinoline vary with different dosages in animal models. At lower doses, benzo[f]quinoline derivatives exhibit significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects may be observed, including damage to normal cells and tissues. Threshold effects have been identified, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects. These findings highlight the importance of optimizing dosage levels to achieve the desired biological outcomes.

Metabolic Pathways

Benzo[f]quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, benzo[f]quinoline can affect the activity of enzymes involved in metabolic processes, such as those regulating energy production and detoxification pathways.

Transport and Distribution

Within cells and tissues, benzo[f]quinoline is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, benzo[f]quinoline can accumulate in specific compartments, influencing its localization and activity. The distribution of benzo[f]quinoline within tissues can also affect its overall biological effects, with higher concentrations in target tissues leading to enhanced therapeutic outcomes.

Subcellular Localization

The subcellular localization of benzo[f]quinoline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, benzo[f]quinoline derivatives may localize to the nucleus, where they can interact with DNA and other nuclear proteins, influencing gene expression. Additionally, benzo[f]quinoline can be targeted to mitochondria, affecting cellular metabolism and energy production.

属性

IUPAC Name |

benzo[f]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAUQPZEWLULFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Record name | BENZO[F]QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024585 | |

| Record name | Benzo(f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[f]quinoline appears as yellow crystals or white powder. Characteristic irritating odor. (NTP, 1992), Solid; [Merck Index] Yellow or white solid with a characteristic irritating odor; [CAMEO] | |

| Record name | BENZO[F]QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(f)quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

662 °F at 721 mmHg (NTP, 1992) | |

| Record name | BENZO[F]QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

330.8 °F (NTP, 1992) | |

| Record name | BENZO[F]QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | BENZO[F]QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5.5 mmHg at 66 °F (NTP, 1992), 0.000056 [mmHg] | |

| Record name | BENZO[F]QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(f)quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-02-9 | |

| Record name | BENZO[F]QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo[f]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[f]quinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[f]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(F)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525476DTML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

199 to 201 °F (NTP, 1992) | |

| Record name | BENZO[F]QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorophenol;5-methyl-2-propan-2-ylcyclohexan-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/no-structure.png)

![7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1221962.png)

![7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1221963.png)

![5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid](/img/structure/B1221972.png)

![3-nitro-N-[[4-[4-(1-oxopropyl)-1-piperazinyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221975.png)

![1-[1-[(2-Chloro-6-fluorophenyl)methyl]-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1221976.png)

![4-[[(4-Tert-butylphenyl)-oxomethyl]amino]-3-methyl-2-sulfanylidene-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1221978.png)

![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)